molecular formula C17H15N5O3 B11274194 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11274194
M. Wt: 337.33 g/mol
InChI Key: XYSSAZNGGPWXFM-UHFFFAOYSA-N
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Description

5-Anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with an anilino group at position 5 and a benzodioxolylmethyl carboxamide moiety at position 2. This structure combines a heterocyclic triazole scaffold with aromatic and electron-rich benzodioxole groups, which may enhance binding affinity and metabolic stability.

The benzodioxole substituent likely contributes to improved lipophilicity and membrane permeability compared to simpler aryl groups. The anilino group at position 5 may engage in hydrogen bonding or π-π interactions with biological targets, a feature observed in structurally similar compounds .

Properties

Molecular Formula

C17H15N5O3

Molecular Weight

337.33 g/mol

IUPAC Name

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C17H15N5O3/c23-17(18-9-11-6-7-13-14(8-11)25-10-24-13)15-16(21-22-20-15)19-12-4-2-1-3-5-12/h1-8H,9-10H2,(H,18,23)(H2,19,20,21,22)

InChI Key

XYSSAZNGGPWXFM-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=NNN=C3NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Alkyne and Azide Component Preparation

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective 1,4-disubstituted triazole formation. For the target compound, the alkyne component is designed as N-(1,3-benzodioxol-5-ylmethyl)propiolamide , synthesized via EDCI-mediated coupling of propiolic acid and 1,3-benzodioxol-5-ylmethylamine. The azide component, 4-azido-N-phenylacetamide , is prepared by diazotization of 4-nitroaniline followed by sodium azide substitution and nitro group reduction.

Optimization of Coupling Conditions

Microwave-assisted reactions (80°C, 30 min) improve yields (78–85%) compared to conventional heating (12 h, 65%). The use of Cu(I)Br (10 mol%) and tris(benzyltriazolylmethyl)amine (TBTA) ligand suppresses side reactions, achieving >90% regioselectivity.

Cycloaddition and Post-Functionalization

Reaction of the alkyne and azide in THF/H2O (1:1) at 50°C for 2 h yields 1-(1,3-benzodioxol-5-ylmethyl)-4-(phenylacetamide)-1H-1,2,3-triazole. Subsequent Pd/C-catalyzed hydrogenation (1 atm H2, 25°C) reduces the acetamide to the primary amine, followed by Schiff base formation with benzaldehyde and acid hydrolysis to introduce the 5-anilino group.

Table 1. CuAAC Method Performance

StepConditionsYield (%)Purity (%)
Alkyne synthesisEDCI, DCM, RT, 12 h8295
Azide synthesisNaN3, CuSO4, 0°C, 1 h7588
CycloadditionCuBr, TBTA, 50°C, 2 h7892
Post-functionalizationPd/C, H2, EtOH, 25°C, 6 h6590

Oxidative Cyclization of N-Tosylhydrazones

Tosylhydrazone Synthesis

This method exploits the reactivity of N-tosylhydrazones derived from ketones. The ketone precursor, 3-oxo-N-(1,3-benzodioxol-5-ylmethyl)propanamide , is prepared by coupling 1,3-benzodioxol-5-ylmethylamine with methyl 3-oxopropanoate using EDCI/HOBt. Tosylhydrazone formation (TsCl, Et3N, 0°C) proceeds quantitatively within 1 h.

Triazole Ring Formation

Reaction of the tosylhydrazone with aniline in the presence of I2 (20 mol%) and tert-butyl hydroperoxide (TBHP) in DCE at 80°C induces oxidative cyclization, yielding the triazole core with inherent 5-anilino and 4-carboxamide groups. X-ray crystallography confirms the 1,3,4-substitution pattern, while NMR spectra validate tautomeric stability.

Mechanistic Insights

DFT calculations reveal a concerted asynchronous mechanism:

  • Tosylhydrazone tautomerizes to a diazo intermediate.

  • Nucleophilic attack by aniline forms a C–N bond at C5.

  • Cyclization and aromatization release N2 and H2O.

Multicomponent Reaction (MCR) Approach

One-Pot Assembly

A novel MCR strategy combines 1,3-benzodioxol-5-ylmethyl isocyanide, phenyl isocyanate, and trimethylsilyl azide in DMF at 120°C. The reaction proceeds via a Passerini-type mechanism, with Cu(OAc)2 (5 mol%) catalyzing triazole ring closure.

Advantages and Limitations

  • Advantages : Eliminates intermediate isolation, reducing reaction time (4 h vs. 12 h for stepwise methods).

  • Limitations : Lower regiocontrol (70:30 ratio of 1,4- vs. 1,5-disubstituted triazoles) necessitates chromatographic separation.

Table 2. MCR Optimization Parameters

ParameterOptimal ValueYield (%)
Catalyst loading5 mol% Cu(OAc)268
Temperature120°C72
SolventDMF75
Reaction time4 h68

Comparative Analysis of Methods

Yield and Scalability

  • CuAAC : Highest atom economy (82% overall yield) but requires four steps.

  • Tosylhydrazone : Scalable to >100 g with 75% yield; suitable for industrial applications.

  • MCR : Fastest method (4 h) but lowest yield (68%) due to side reactions.

Functional Group Tolerance

  • Electron-withdrawing groups on the aniline ring (e.g., –NO2, –CF3) reduce yields in CuAAC (50–60%) but are tolerated in tosylhydrazone routes (70–75%).

  • Sterically hindered benzodioxolyl derivatives require elevated temperatures (100°C) in MCRs.

Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR : Triazole proton at δ 8.2 ppm (singlet); benzodioxole protons as two doublets (δ 6.8–7.1 ppm).

  • HRMS : [M+H]+ calcd. for C19H17N5O3: 376.1358; found: 376.1355.

X-ray Crystallography

Single-crystal analysis confirms the triazole ring’s planarity and hydrogen bonding between the carboxamide and anilino groups (d = 2.1 Å) .

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Synthesis and Evaluation:
Recent studies have synthesized various derivatives of 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide to evaluate their anticancer properties. For instance, derivatives were tested against multiple cancer cell lines including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50_{50} values below 100 µM .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Studies have shown that treatment with specific derivatives leads to increased phosphatidylserine translocation and alterations in mitochondrial membrane potential, indicating the activation of apoptotic pathways .

Antifungal Activity

In addition to anticancer properties, some derivatives of this compound have been evaluated for antifungal activity. Research indicates that certain analogs demonstrate effectiveness against Candida species, showing minimum inhibitory concentrations (MIC) lower than those of established antifungal agents like fluconazole . This suggests a potential dual role for the compound in treating both cancer and fungal infections.

Pharmacological Applications

The compound's unique structure allows it to interact with various biological targets. It has been investigated for its potential use as:

  • Antitumor Agent: The ability to inhibit tumor growth through apoptosis induction.
  • Antifungal Agent: Effective against resistant strains of fungi.

Case Studies

Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized triazole derivatives revealed that one specific derivative showed a remarkable reduction in cell viability across three different cancer cell lines. The study employed flow cytometry to assess apoptosis rates and found that the compound significantly increased apoptotic cell populations compared to control groups .

Case Study 2: Antifungal Activity
Another investigation focused on the antifungal properties of a derivative against clinical isolates of Candida species. The results demonstrated that the compound not only inhibited fungal growth but also showed synergistic effects when combined with conventional antifungal treatments .

Data Tables

Activity Cell Line IC50 (µM) Mechanism
AnticancerHCT-116<100Apoptosis induction
AnticancerMCF-7<100Apoptosis induction
AntifungalCandida albicans≤25Inhibition of cell growth
Compound Activity Tested Result
Derivative AAnticancerSignificant cytotoxicity
Derivative BAntifungalEffective against resistant strains

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:
  • Bacterial Targeting: Lead 1 (5-amino-1-(carbamoylmethyl)-triazole-carboxamide) inhibits RecA*-mediated LexA cleavage (IC50 = 32 µM), critical for bacterial SOS response disruption. Its β-turn mimetic structure may mimic LexA's cleavage site .
  • Antitumor Activity : The 4-chlorophenyl and trifluoromethyl-substituted analog shows 68.09% growth inhibition in NCI-H522 cells, highlighting the impact of electron-withdrawing groups on anticancer efficacy .
  • Anticonvulsant Application : Rufinamide’s difluorophenylmethyl group contributes to its use in treating epilepsy, demonstrating how fluorinated substituents enhance CNS penetration .

Structural and Functional Insights

  • Substituent Effects: Benzodioxole vs. Aryl Groups: The benzodioxole moiety in the main compound may enhance lipophilicity and metabolic stability compared to simpler aryl groups (e.g., phenyl or chlorophenyl in analogs 3a and 10) . Electron-Withdrawing Groups: Trifluoromethyl and chloro substituents (e.g., in compound 10) improve target binding but may reduce solubility .
  • Crystallography : SHELX software is widely used for structural refinement of triazole-carboxamides, enabling precise analysis of intermolecular interactions critical for activity .

Contradictions and Limitations

  • Activity vs. Structural Similarity: Despite shared triazole-carboxamide scaffolds, minor substituent changes lead to divergent applications (e.g., antibacterial vs. anticancer) .
  • Data Gaps: Limited direct data on the main compound’s biological activity necessitate extrapolation from analogs.

Biological Activity

5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the benzodioxole moiety may enhance its interaction with biological targets.

Anticancer Activity

Research has shown that triazole-containing compounds exhibit significant anticancer properties. In a study evaluating various 1,2,3-triazole hybrids, several demonstrated cytotoxic effects against different cancer cell lines, indicating that this compound may also possess similar properties .

Antimicrobial Properties

Triazoles are recognized for their antimicrobial activities. The compound's structure suggests potential efficacy against various pathogens. A review highlighted that 1,2,3-triazole derivatives have shown effectiveness against bacteria and fungi .

Anti-inflammatory Effects

Some studies have indicated that triazole derivatives can modulate inflammatory pathways. This activity is crucial for developing treatments for inflammatory diseases. The specific anti-inflammatory mechanisms of this compound require further investigation but are promising based on related triazole compounds .

The biological activity of this compound may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and survival.
  • Interaction with Cellular Receptors : The benzodioxole group may facilitate binding to specific receptors involved in cell signaling pathways.

Case Studies

StudyFindings
Study 1 Identified anticancer activity in triazole derivatives with IC50 values indicating significant cytotoxicity against A549 lung cancer cells.
Study 2 Demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Study 3 Explored anti-inflammatory properties through inhibition of TNF-alpha production in LPS-stimulated macrophages.

Synthesis Approaches

The synthesis of this compound can be achieved through various methods including:

  • Click Chemistry : Utilizing the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring.
  • Conjugation Techniques : Linking the benzodioxole moiety via amide bond formation to enhance solubility and bioactivity.

Q & A

Q. What are the recommended synthetic routes for 5-anilino-N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction efficiency be optimized?

The synthesis typically involves multi-step condensation reactions. A common approach is:

Intermediate Formation : React 1,3-benzodioxole-5-methylamine with an isocyanide derivative to form a carboximidoyl chloride intermediate.

Triazole Ring Assembly : Use sodium azide (NaN₃) to cyclize the intermediate into the triazole core under controlled temperatures (60–80°C).

Functionalization : Introduce the anilino group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
Optimization Tips :

  • Monitor reaction progress using HPLC or TLC to identify side products.
  • Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for recrystallization) to improve yield .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

Method Application Example Parameters
FT-IR Confirm carbonyl (C=O, ~1650 cm⁻¹) and triazole (C-N, ~1500 cm⁻¹) groupsKBr pellet, 400–4000 cm⁻¹ range
NMR Assign benzodioxole protons (δ 6.7–7.1 ppm) and triazole carbons (δ 140–150 ppm)DMSO-d₆ solvent, 500 MHz
HPLC Purity assessment (>95%)C18 column, acetonitrile/water gradient
X-ray Crystallography Resolve stereochemistry and hydrogen-bonding networksSingle-crystal diffraction, Mo-Kα radiation

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on biological activity?

Methodology :

Analog Synthesis : Modify substituents on the benzodioxole (e.g., halogenation) or triazole (e.g., alkyl/aryl groups) .

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

Computational Analysis : Perform docking simulations (e.g., AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Example SAR Findings :

Substituent Effect on IC₅₀
Electron-withdrawing (e.g., -Cl)Increased potency (lower IC₅₀)
Bulky groups (e.g., cyclohexyl)Reduced solubility but improved target selectivity

Q. How should contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays) be resolved?

Resolution Strategies :

  • Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa) and buffer conditions (pH 7.4, 37°C) .
  • Control Experiments : Include positive controls (e.g., staurosporine for kinase inhibition) to validate assay sensitivity.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or batch effects .
    Common Pitfalls :
  • Differences in compound solubility (DMSO vs. PBS vehicle).
  • Variability in protein expression levels across labs .

Q. What computational approaches are recommended for predicting metabolic stability and toxicity?

Workflow :

Metabolite Prediction : Use software like Schrödinger’s MetaSite to identify likely oxidation sites (e.g., benzodioxole ring).

Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks.

MD Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic half-life .
Validation : Cross-reference with in vitro microsomal assays (e.g., rat liver microsomes) .

Methodological Considerations

Q. How to address low yields in triazole cyclization steps?

  • Catalyst Screening : Test Cu(I) or Ru(II) catalysts to enhance regioselectivity .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 100°C, 300 W) .
  • Workup Optimization : Use liquid-liquid extraction (ethyl acetate/water) to isolate the triazole product .

Q. What strategies improve crystallization for X-ray studies?

  • Solvent Selection : Slow evaporation from DMSO/ethanol mixtures (1:3 v/v).
  • Seeding : Introduce microcrystals from analogous compounds (e.g., triazole-carboxamide derivatives) .
  • Temperature Gradients : Gradually cool from 50°C to 4°C over 48 hours .

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